molecular formula C27H39Br2N3O2 B12058807 BW373U86 dihydrobromide

BW373U86 dihydrobromide

Cat. No.: B12058807
M. Wt: 597.4 g/mol
InChI Key: ABMNQBWHHIYHEV-PKENUSFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BW373U86 dihydrobromide is a nonpeptidic, highly selective delta-opioid receptor (δ-OR) agonist. It was among the first synthetic compounds to demonstrate potent δ-OR binding (Ki = 1.8 nM for δ-OR, 15 nM for μ-OR, 85 nM for ε-OR, and 34 nM for κ-OR) and functional activity, with an ED50 of 0.2 nM in the mouse vas deferens assay . Its selectivity for δ-OR is 8- to 47-fold higher than for other opioid receptors . BW373U86 exhibits rapid downstream signaling, including inhibition of adenylyl cyclase (100-fold more potent than the peptidic δ-agonist DSLET) and stimulation of GTPase activity in neuroblastoma cells .

Properties

Molecular Formula

C27H39Br2N3O2

Molecular Weight

597.4 g/mol

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide

InChI

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1

InChI Key

ABMNQBWHHIYHEV-PKENUSFYSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Br.Br

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br

Origin of Product

United States

Chemical Reactions Analysis

BW373U86 dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BW373U86 dihydrobromide has several scientific research applications:

Comparison with Similar Compounds

DPI-3290

DPI-3290, a structural analog of BW373U86, was developed to combine δ- and μ-OR agonist activity. Key distinctions include:

  • Receptor Affinity: DPI-3290 binds non-selectively to δ-, μ-, and κ-ORs (IC50 values: 1.0 nM, 6.2 nM, and 25 nM, respectively) .
  • Functional Activity : In the mouse vas deferens assay, DPI-3290 inhibits contractions with IC50 values of 1.0 nM (δ), 6.2 nM (μ), and 25 nM (κ), demonstrating broader receptor engagement compared to BW373U86’s δ selectivity .
  • Therapeutic Profile: Antinociception: DPI-3290 shows potent antinociceptive effects in rats (ED50 = 0.05 mg/kg), partially blocked by the δ-antagonist naltrindole and fully blocked by naloxone, indicating dual μ/δ activity . Respiratory Effects: Unlike BW373U86, DPI-3290 attenuates respiratory depression caused by alfentanil, a μ-agonist, suggesting clinical utility in pain management with fewer respiratory risks .
Parameter BW373U86 DPI-3290
δ-OR Affinity (Ki/IC50) 1.8 nM 1.0 nM
μ-OR Affinity (Ki/IC50) 15 nM 6.2 nM
Antinociceptive ED50 0.05 mg/kg (rats, δ-mediated) 0.05 mg/kg (rats, μ/δ-mediated)
Respiratory Effects No significant attenuation Reduces alfentanil-induced depression

SNC 80

SNC 80 is another nonpeptidic δ-agonist with structural and functional similarities to BW373U86:

  • Receptor Selectivity : SNC 80 binds δ-OR with Ki ratios of 495 (μ/δ) and 248 (κ/δ), indicating strong δ preference but slightly lower selectivity than BW373U86 .
  • Functional Activity: Inhibits mouse vas deferens contractions (IC50 = 2.73 nM) and shows antinociception in tail-flick and hot-plate tests via multiple routes (i.c.v., i.th ., i.p.) .
Parameter BW373U86 SNC 80
δ-OR Selectivity (μ/δ) 8.3-fold 495-fold
Convulsive Effects Dose-dependent seizures No reported convulsions
Antinociceptive Routes Effective intrathecally Effective i.c.v., i.th ., i.p.

Mixed Agonists (DPI-125, KUST202, KUST13T02)

These compounds, derived from BW373U86, exhibit tripartite δ/μ/κ-OR agonist activity:

  • Receptor Engagement : All show mixed binding (e.g., KUST202: δ Ki = 0.5 nM, μ Ki = 2.1 nM, κ Ki = 8.7 nM) .
  • Therapeutic Potential: Designed to balance analgesia (via μ/δ) with reduced side effects (e.g., respiratory depression, seizures). For example, DPI-125 retains δ potency while enhancing μ activity for synergistic analgesia .

Peptidic Agonists (DSLET, Deltorphin)

  • DSLET : A peptidic δ-agonist with lower potency (IC50 = 100 nM in adenylyl cyclase inhibition vs. BW373U86’s 1 nM) and poor blood-brain barrier penetration .
  • Deltorphin: Selective δ-agonist with subnanomolar affinity but rapid enzymatic degradation, limiting clinical use .

Key Research Findings

  • Side Effects : BW373U86’s convulsions are mediated via δ-OR, as naltrindole blocks these effects . Co-administration with μ-agonists (e.g., fentanyl) reduces seizures and muscle rigidity while maintaining additive analgesia .
  • Tolerance : Repeated BW373U86 administration induces tolerance to both convulsions and BDNF mRNA upregulation in the hippocampus and amygdala . Mixed agonists like DPI-3290 show slower tolerance development .

Q & A

Q. What controls are essential when studying BW373U86’s interaction with opioid receptors?

  • Methodological Answer : Include:
  • Pharmacological controls : Naltrindole (DOR antagonist), CTAP (μ-antagonist).
  • Genetic controls : DOR-knockout mice or siRNA-transfected cells.
  • Vehicle controls : Account for solvent effects (e.g., DMSO on membrane fluidity).
  • Positive/Negative controls : Morphine (μ-agonist), SNC80 (DOR-agonist) .

Q. How to validate BW373U86’s role in BDNF upregulation without confounding variables?

  • Methodological Answer : Use intracerebroventricular (i.c.v.) administration to bypass peripheral metabolism. Combine with in situ hybridization for BDNF mRNA and ELISA for protein levels in hippocampus. Block DORs with naltrindole pre-treatment to establish causality. Correlate with behavioral outcomes in FST .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.